Rho GTPases are a family of small signaling G proteins, belonging to the Ras superfamily, that play crucial roles in various cellular processes, including cell morphology, motility, proliferation, and survival [, , ]. These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state []. The activation state of Rho GTPases is regulated by Guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity, leading to the inactive GDP-bound form [, ].
Molecular Structure Analysis
Rho GTPases share a conserved structural core consisting of a GTPase domain, responsible for nucleotide binding and hydrolysis [, ]. They also possess specific motifs involved in interactions with regulators (GEFs and GAPs) and downstream effector proteins [].
Mechanism of Action
The activation of Rho GTPases, particularly RhoA, leads to the activation of downstream effectors, primarily Rho-associated coiled-coil containing kinases (ROCKs) [, ]. ROCKs, in turn, regulate a variety of cellular functions by phosphorylating downstream targets, including those involved in actin cytoskeleton organization, myosin light chain (MLC) phosphorylation, and cell adhesion [, , , ].
Applications
Genetic Studies:
Mutations in ARHGEF17, a Rho guanine nucleotide exchange factor, have been identified as a risk factor for IAs [].
Animal Models:
Studies using zebrafish models demonstrate that deficiency of arhgef17 leads to blood extravasation in the brain and endothelial lesions specifically in cerebral blood vessels, suggesting a crucial role of Rho GTPase signaling in IA development [].
Endothelial Dysfunction:
Rho/ROCK activation is implicated in endothelial dysfunction, a key factor in IA formation. Rho/ROCK inhibition has been shown to improve endothelial function in human subjects with coronary artery disease, highlighting the therapeutic potential of targeting this pathway in IA [].
Cellular Processes:
Rho GTPases regulate cellular processes that are critical in IA development, including cell migration, proliferation, and extracellular matrix remodeling [, , , ].
Related Compounds
RhoA
Compound Description: RhoA is a small GTPase protein that belongs to the Rho family. It cycles between an inactive GDP-bound state and an active GTP-bound state. In its active form, RhoA interacts with downstream effector proteins to regulate a wide range of cellular processes, including actin cytoskeleton organization, cell motility, cell adhesion, and gene expression. [, , , , , , , , , , , , , , , ]
Relevance: RhoA is structurally related to Rho-IA as they are both members of the Rho family of GTPases. [] These proteins share a conserved GTPase domain and are regulated by similar mechanisms involving guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). []
RhoB
Compound Description: RhoB is another member of the Rho family of GTPases, closely related to RhoA and RhoC. [, ] RhoB participates in regulating cell growth, apoptosis, and cytoskeletal organization. []
Relevance: RhoB's structural similarity to Rho-IA arises from their shared membership in the Rho GTPase family. [] Like RhoA, RhoB possesses the characteristic GTPase domain and interacts with many of the same GEFs and GAPs. []
RhoC
Compound Description: RhoC is a small GTPase belonging to the Rho family. It plays a crucial role in regulating cell migration, invasion, and metastasis, particularly in cancer cells. [, , ]
Relevance: RhoC is structurally related to Rho-IA as they are both members of the Rho family of GTPases. [] They share a conserved GTPase domain and exhibit similar mechanisms of activation and signaling. []
Rac1
Compound Description: Rac1 is a small GTPase belonging to the Rho family. It is involved in regulating actin cytoskeleton dynamics, cell migration, and cell adhesion. [, , , , , , , , , , ]
Relevance: Rac1, along with Rho-IA, belongs to the Rho family of GTPases, signifying their structural similarity. [] Despite regulating different cellular processes, they share a common mechanism of action involving cycling between GDP- and GTP-bound states and interacting with downstream effectors. []
Cdc42
Compound Description: Cdc42 is a small GTPase belonging to the Rho family. It is known for its role in regulating cell polarity, filopodia formation, and cell migration. [, , , , , , , , , ]
Relevance: Similar to Rho-IA, Cdc42 is a member of the Rho family of GTPases, highlighting their structural resemblance. [] Their shared GTPase domain and regulation by GEFs and GAPs further emphasize their close relationship. []
Properties
CAS Number
114458-99-0
Product Name
Rho-IA
IUPAC Name
9-[2-Carboxy-4-[(2-iodoacetyl)amino]phenyl]-3,6-bis(dimethylamino)-xanthylium inner salt
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
RG 14620 is a non-phenolic tyrphostin-class tyrosine kinase inhibitor that inhibits epidermal growth factor receptor, affecting cell proliferation and tumor growth in vivo. (NCI)
RGFP109 is a brain-penetrant inhibitor of histone deacetylases (HDACs; IC50s = 60 and 50 nM; Kis = 32 and 5 nM for HDAC1 and HDAC3 in cell-free assays, respectively). It has been shown to upregulate frataxin mRNA levels in cultured cells obtained from Friedreich’s ataxia patients and in a GAA repeat-based mouse model of Friedreich’s ataxia. RG-2833, also known as RGFP-109, is a histone deacetylase inhibitor (HDACi). RG-2833 may be potentially useful for the neurodegenerative disease Friedreich ataxia (FRDA).
RG3039, also known as PF-06687859, is a potent DcpS inhibitor. DcpS is a therapeutic target for spinal muscular atrophy. Spinal muscular atrophy (SMA) is caused by deletion or mutation of both copies of the SMN1 gene which produces an essential protein known as SMN. RG3039 improves motor function in SMA mice. RG3039 also showed activity to improve survival, function and motor unit pathologies in two SMA mouse models.
RG7167 is a potent, orally bioavailable, highly selective MEK inhibitor. It potently inhibits the MAPK signaling pathway activation and tumor cell growth. Single-agent oral administration resulted in complete tumor regression in xenograft models.
RG7800, also known as RO6885247 is a potent and selective SMN2 splicing modifier, which is currently under human clinical trials for the treatment of Spinal Muscular Atrophy (SMA). SMA is a genetic disorder caused by the mutation or deletion of the survival of motor neuron (SMN1) gene. It affects one in approximately 10,000 live births and in the most severe forms is assocaited with a high rate of childhood mortality. RG7800 exhibits excellent pharmacokinetic and in vivo efficacy and had a favorable safety profile. RG7800 corrects alternative splicing of the human SMN2 gene in the brain of transgenic SMA model mice, leading to an increase of the SMN protein in the brain.